3-hydroxy-4-(4-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one
Description
Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-16-2-4-18(5-3-16)21(27)19-20(17-6-8-24-9-7-17)26(23(29)22(19)28)11-10-25-12-14-30-15-13-25/h2-9,20,27H,10-15H2,1H3/b21-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGXJKXMLLVNTK-XUTLUUPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=NC=C4)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-(4-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Hydroxy Group: This step often involves selective hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of the 4-methylbenzoyl Group: This can be done through an acylation reaction using 4-methylbenzoyl chloride in the presence of a base like pyridine.
Incorporation of the Morpholine Moiety: This step involves the reaction of the intermediate with morpholine under suitable conditions.
Addition of the Pyridine Ring: This can be achieved through a coupling reaction using a pyridine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Coupling Reactions: Palladium catalysts, base (K2CO3), solvents (DMF, toluene).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
3-hydroxy-4-(4-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-(4-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally analogous compounds and their key properties, derived from synthetic and spectroscopic studies:
Structural and Functional Insights
Substituent Effects on Reactivity :
- Electron-withdrawing groups (e.g., CF3 in Compound 25) reduce yields (9%) due to steric and electronic hindrance during cyclization .
- Bulky substituents (e.g., tert-butyl in Compound 20) increase yields (62%) by stabilizing intermediates .
Physicochemical Properties :
- Melting Points : Higher melting points (e.g., 263–265°C for Compound 20) correlate with increased molecular symmetry and hydrophobic interactions .
- Solubility : The morpholinyl group in the target compound and ’s 3-(morpholin-4-yl)propyl chain enhances water solubility compared to hydroxypropyl analogs .
Spectroscopic Comparisons :
- NMR studies () reveal that substituents at positions 29–36 and 39–44 (analogous to the target compound’s pyridinyl and morpholinyl regions) alter chemical shifts, indicating changes in electron density and hydrogen-bonding capacity .
Biological Relevance :
- The pyridinyl group in the target compound may enhance binding to kinase targets via π-π interactions, whereas phenyl analogs (e.g., Compound 23) rely on hydrophobic or halogen bonding .
- Trifluoromethyl and trifluoromethoxy groups (Compounds 23, 25) improve metabolic stability and membrane permeability .
QSAR Considerations :
- Topological descriptors () suggest that the morpholinyl-ethyl chain contributes to favorable partition coefficients (logP), balancing lipophilicity and solubility .
Biological Activity
3-Hydroxy-4-(4-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound exhibiting significant biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.
Chemical Structure and Synthesis
The compound features a pyrrolidine core with multiple functional groups that enhance its solubility and biological interactions. The synthesis typically involves several steps, including:
- Formation of the Pyrrolidine Ring : Cyclization reactions using suitable precursors.
- Introduction of Hydroxy Group : Selective hydroxylation using oxidizing agents.
- Attachment of 4-Methylbenzoyl Group : Acylation with 4-methylbenzoyl chloride.
- Incorporation of Morpholine Moiety : Reaction with morpholine derivatives.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate these targets through multiple pathways, leading to observed pharmacological effects.
Antimicrobial Activity
Research indicates that the compound displays notable antimicrobial properties. In vitro studies have demonstrated effectiveness against both gram-positive and gram-negative bacteria, including:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 64 µg/mL.
- Enterococcus faecalis : MIC of 64 µg/mL.
- Pseudomonas aeruginosa : MIC of 256 µg/mL.
These findings suggest the compound's potential as an antimicrobial agent, particularly against resistant strains.
Antioxidant Activity
The antioxidant capacity was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. Results indicated that the compound exhibits significant free radical scavenging activity, with increased efficacy at higher concentrations.
Anticancer Properties
Preliminary studies have explored the compound's anticancer potential. It has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The mechanism may involve the induction of apoptosis and modulation of cell cycle progression.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Hydroxy-4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide | Similar core structure | Different substituents affecting activity |
| 5-Methyl-3-hydroxy-4-benzoyl-pyrrolinone | Lacks ethyl substitution | Varying biological activity due to structural differences |
This comparison highlights how specific functional groups contribute to the distinct biological properties of 3-hydroxy-4-(4-methylbenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one.
Case Studies
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : A study demonstrated its effectiveness against multiple bacterial strains, indicating a broad spectrum of activity.
- Antioxidant Assessment : Research highlighted its ability to scavenge free radicals effectively, supporting its potential use in formulations aimed at oxidative stress-related conditions.
- Cancer Cell Line Research : Investigations into its effects on ovarian cancer cells showed significant anti-proliferative effects and apoptosis induction.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is synthesized via multi-step organic reactions, including cyclization of pyrrolone precursors and functionalization of aromatic substituents. Key steps involve:
- Cyclization : Base-assisted cyclization of hydroxy-pyrrolone intermediates under controlled pH (e.g., KOH/EtOH) to form the dihydro-pyrrolone core .
- Substituent Introduction : Coupling reactions (e.g., Suzuki-Miyaura) to attach the pyridinyl and morpholinylethyl groups .
- Optimization : Vary catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) and solvents (e.g., DMF for solubility) to improve yields. Reaction temperatures (80–120°C) and inert atmospheres (N₂/Ar) minimize side reactions .
Q. What analytical techniques are critical for characterizing structural integrity and purity?
Methodological Answer: Use a combination of:
- Spectroscopy :
- 1H/13C NMR : Confirm substitution patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and stereochemistry .
- FTIR : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
- Mass Spectrometry : HRMS to verify molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₆N₂O₄: 406.19) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in binding assay data when studying target interactions?
Methodological Answer: Contradictions arise from assay variability or off-target effects. Strategies include:
- Orthogonal Assays : Combine SPR (surface plasmon resonance) for kinetic analysis with ITC (isothermal titration calorimetry) for thermodynamic validation .
- Computational Docking : Use AutoDock Vina to model interactions with proposed targets (e.g., kinases or GPCRs) and identify key binding residues .
- Controls : Include competitive inhibitors (e.g., ATP for kinase targets) to confirm specificity .
Q. Example Workflow :
Perform SPR to calculate KD.
Validate with ITC to measure ΔG.
Cross-reference with docking results to identify false positives .
Q. What computational approaches predict reactivity and guide synthetic optimization?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify rate-limiting steps .
- Solvent Effects : COSMO-RS simulations to optimize solvent selection (e.g., DMF vs. THF) for solubility and reaction efficiency .
- Machine Learning : Train models on existing reaction data (e.g., yields, catalysts) to predict optimal conditions for new analogs .
Q. How should researchers design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents systematically (e.g., replace pyridinyl with quinolinyl or morpholinyl with piperazinyl) .
- Biological Testing : Screen analogs in target-specific assays (e.g., IC50 in enzyme inhibition).
- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, Hammett σ) with activity .
Q. Example SAR Table :
| Analog | R1 | R2 | IC50 (nM) |
|---|---|---|---|
| Parent | Pyridin-4-yl | Morpholinylethyl | 120 ± 15 |
| A1 | Quinolin-4-yl | Morpholinylethyl | 85 ± 10 |
| A2 | Pyridin-4-yl | Piperazinylpropyl | 210 ± 20 |
Q. What strategies mitigate instability during storage or experimental use?
Methodological Answer:
- Storage : Store at –20°C under argon with desiccants to prevent hydrolysis of the morpholinyl group .
- Stability Assays : Monitor degradation via LC-MS under stress conditions (e.g., pH 3–10, 40°C) to identify vulnerable functional groups .
- Formulation : Use cyclodextrin-based encapsulation to enhance aqueous stability for in vivo studies .
Data Contradiction Analysis
Q. How should conflicting results in biological activity across studies be addressed?
Methodological Answer:
- Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, serum concentration) .
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to identify outliers .
- Target Validation : CRISPR knockout of proposed targets to confirm compound specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
